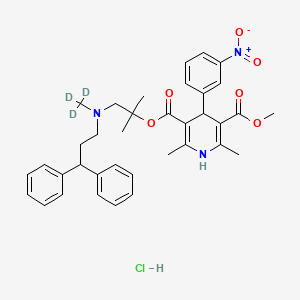

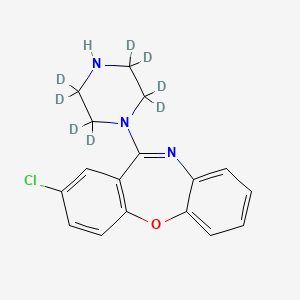

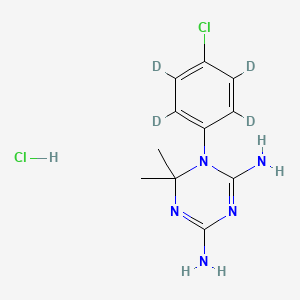

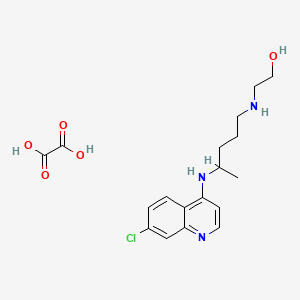

![molecular formula C13H22N4O B563680 Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc CAS No. 856703-83-8](/img/structure/B563680.png)

Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc, also known as Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc, is a useful research compound. Its molecular formula is C13H22N4O and its molecular weight is 250.346. The purity is usually 95%.

BenchChem offers high-quality Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview of Maraviroc in HIV-1 Infection Management

Maraviroc, a CCR5 co-receptor antagonist, is primarily studied and used in the treatment of CCR5-tropic HIV-1 infection. It functions by inhibiting the entry of the virus into human cells, thus playing a critical role in antiretroviral therapy. The efficacy of Maraviroc has been demonstrated in both treatment-experienced and treatment-naïve patients with CCR5-tropic HIV-1 infection. It has shown good virological and immunological efficacy over 48 and 96 weeks in various studies, indicating its potential for long-term management of HIV-1 infection. Additionally, Maraviroc's role extends to patients with high cardiovascular risk or co-infections, such as tuberculosis or hepatitis, suggesting its versatile applications beyond basic HIV-1 management (C. Perry, 2010; J. Parra et al., 2011).

Resistance and Pharmacokinetics

Research into Maraviroc's resistance and pharmacokinetics reveals low resistance levels primarily related to the presence of CXCR4 tropism HIV-1 infections or mutations in the V3 region of glycoprotein 120. The need for tropism testing before considering Maraviroc as an alternate drug in HIV-1-infected patients underscores the importance of understanding viral resistance mechanisms and ensuring the drug's efficacy (J. Emmelkamp & J. Rockstroh, 2008). Moreover, Maraviroc's favorable pharmacokinetic and safety profiles highlight its potential as a critical component of antiretroviral therapy, especially in patients with specific comorbidities.

properties

IUPAC Name |

[4-(8-azabicyclo[3.2.1]octan-3-yl)-5-propan-2-yl-1,2,4-triazol-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-8(2)13-16-15-12(7-18)17(13)11-5-9-3-4-10(6-11)14-9/h8-11,14,18H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYSKZZVODVGAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675792 |

Source

|

| Record name | [4-(8-Azabicyclo[3.2.1]octan-3-yl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856703-83-8 |

Source

|

| Record name | [4-(8-Azabicyclo[3.2.1]octan-3-yl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.